4-Bromo-1-isopropyl-2-methylbenzene
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Overview
Description
4-Bromo-1-isopropyl-2-methylbenzene is an organic compound belonging to the family of substituted aromatic compounds. It is characterized by a benzene ring substituted with a bromine atom, an isopropyl group, and a methyl group. This compound is also known by its IUPAC name, this compound, and has the molecular formula C10H13Br.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-isopropyl-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-isopropyl-2-methylbenzene (cumene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Br2 reacts with FeBr3 to form the electrophilic bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the para position relative to the isopropyl group, forming a sigma complex.
Restoration of aromaticity: The sigma complex loses a proton (H+), restoring the aromaticity of the benzene ring and yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-isopropyl-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The isopropyl group can be oxidized to form a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Br2/FeBr3
Oxidation: KMnO4
Reduction: LiAlH4
Major Products Formed
Substitution: Depending on the nucleophile, products such as 4-hydroxy-1-isopropyl-2-methylbenzene, 4-cyano-1-isopropyl-2-methylbenzene, or 4-amino-1-isopropyl-2-methylbenzene can be formed.
Oxidation: 4-bromo-1-isopropyl-2-methylbenzoic acid
Reduction: 1-isopropyl-2-methylbenzene
Scientific Research Applications
4-Bromo-1-isopropyl-2-methylbenzene has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of other substituted aromatic compounds.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aromatic substrates.
Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-bromo-1-isopropyl-2-methylbenzene in chemical reactions involves electrophilic aromatic substitution. The bromine atom, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution but directs incoming electrophiles to the ortho and para positions relative to itself. The isopropyl group, being an electron-donating group, activates the benzene ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylbenzene: Similar structure but lacks the isopropyl group.
4-Isopropyl-1-methylbenzene: Similar structure but lacks the bromine atom.
4-Bromo-1-isopropylbenzene: Similar structure but lacks the methyl group.
Uniqueness
4-Bromo-1-isopropyl-2-methylbenzene is unique due to the presence of both an electron-withdrawing bromine atom and an electron-donating isopropyl group on the benzene ring. This combination of substituents influences the compound’s reactivity and directs electrophilic substitution reactions to specific positions on the benzene ring .
Properties
IUPAC Name |
4-bromo-2-methyl-1-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKYTSMWXQOQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17821-06-6 |
Source
|
Record name | 4-bromo-1-isopropyl-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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